5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXQHNUAKLNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-08-5 | |
| Record name | 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of β-Ketonitriles with Methylhydrazine
- Starting materials: β-ketonitriles bearing the 3-methoxyphenyl substituent are reacted with methylhydrazine.
- Mechanism: The terminal nitrogen of methylhydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- Cyclization: The other nitrogen attacks the nitrile carbon, resulting in ring closure to form the pyrazole core with an N-methyl substituent.
- Advantages: This method allows direct incorporation of both the 3-methoxyphenyl group at the 5-position and the N-methyl group in a single step.
- Reaction conditions: Typically conducted under mild heating (e.g., 60–85 °C) in polar aprotic solvents such as DMF or ethanol, with reaction times ranging from 1 to 6 hours.
Stepwise Synthesis via Pyrazole Carboxylate Intermediates
- Step 1: Synthesis of 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate via condensation of diethyl butynedioate with methylhydrazine, followed by substitution of the carboxylate ester with the 3-methoxyphenyl group.
- Step 2: Hydrolysis of the ester to the corresponding carboxylic acid.
- Step 3: Conversion of the carboxylic acid to the amine via carbamate intermediates using azido dimethyl phosphate and tert-butyl alcohol.
- Step 4: Final deprotection to yield the target this compound.
- Reaction conditions: Bromination or substitution steps are conducted with reagents like tribromooxyphosphorus; hydrolysis uses sodium hydroxide in alcoholic solution; carbamate formation occurs in dimethylformamide at elevated temperatures (~100 °C); deprotection uses trifluoroacetic acid at room temperature.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- Direct N-substitution on pyrazoles: Recent reports describe direct preparation of N-alkyl pyrazoles from primary amines, including methylhydrazine, allowing the synthesis of N-methyl pyrazoles without protective groups or harsh conditions.
- Hydrazine condensation mechanism: The nucleophilic attack by hydrazine's terminal nitrogen on β-ketonitriles is a key step, followed by intramolecular cyclization to form the pyrazole ring. This method is adaptable to various aromatic substituents, including methoxyphenyl groups.
- Carbamate intermediate approach: The use of tert-butyl carbamate intermediates enables efficient introduction of the amino group at the 3-position of pyrazole, with controlled deprotection to yield the free amine.
- Safety and scalability: The ester intermediate route avoids highly toxic reagents and uses relatively inexpensive, commercially available starting materials, making it suitable for scale-up.
- Purification: Chromatographic purification on silica gel using hexane-ethyl acetate gradients is common to isolate pure pyrazole derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The methoxy group or the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, exhibit significant anticancer properties. The compound acts as an inhibitor of specific protein kinases, which are crucial in cancer cell proliferation and survival. For instance, it has been reported to inhibit Kit protein kinases, leading to potential therapeutic effects against various cancers, including melanoma and gastrointestinal stromal tumors (GISTs) .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by inhibiting arachidonic acid metabolism through dual inhibition of 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS) enzymes. In vitro assays revealed an IC50 of 3.1 μM for 5-LO and 3.6 μM for PGS, indicating its potential use in treating inflammatory conditions .
Dermatological Applications
Cosmetic Formulations
this compound is being explored for its use in cosmetic products aimed at skin whitening and treating hyperpigmentation. Its ability to inhibit Kit kinases is particularly relevant for conditions like mastocytosis and other skin disorders . The compound's efficacy in topical formulations suggests a dual role in both therapeutic and cosmetic applications.
Material Science
Synthesis of Functional Materials
The structural characteristics of pyrazoles make them suitable for the development of functional materials. The synthesis of this compound can be achieved through efficient one-pot reactions that yield high purity products. These materials can be utilized in various applications, including organic electronics and catalysts .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the inhibition of Kit protein kinases, the compound demonstrated significant tumor growth reduction in animal models when administered intraperitoneally. The results indicated a promising avenue for developing targeted cancer therapies based on pyrazole derivatives .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of the compound using RBL-1 cells. The findings showed that treatment with this compound resulted in a marked decrease in eicosanoid production, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of related pyrazole derivatives:
Physicochemical Properties
- Lipophilicity : The N-methyl group in the target compound increases logP compared to MK50 (primary amine). The pyridinyl group in ’s compound enhances water solubility via hydrogen bonding.
- Electronic Effects : The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with nitro (MK57) or pyridinyl () substituents, influencing charge distribution and reactivity.
Biological Activity
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a methoxyphenyl group and a methyl group. This unique substitution pattern contributes to its distinct biological properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit enzymes that promote inflammation, thereby exerting anti-inflammatory effects.
1. Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in cellular assays. In particular, it has been noted for its ability to inhibit LPS-induced TNF-alpha release in experimental models, indicating its potential utility in treating inflammatory conditions .
3. Anticancer Properties
Studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, it has been found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, a critical process for cell division .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 5-(4-methoxyphenyl)-1H-pyrazole | Low | Moderate | Moderate |
| 5-(3-chlorophenyl)-1H-pyrazole | High | Low | Low |
Case Study 1: Anti-inflammatory Effects
A study conducted on mice demonstrated that administration of this compound significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation induced by LPS . This highlights its potential role in neuroprotective therapies.
Case Study 2: Anticancer Activity
In another study focusing on various cancer cell lines, the compound exhibited IC50 values ranging from low micromolar concentrations (0.08–12.07 mM), indicating potent inhibition of tumor growth. The mechanism was linked to its ability to disrupt microtubule dynamics, a crucial target for anticancer drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones or via nucleophilic substitution reactions. For example, 1,5-diarylpyrazole cores are often generated using aromatic aldehydes (e.g., 3-methoxybenzaldehyde) and hydrazine derivatives under reflux in ethanol or DMF. Catalysts like triethylamine or cesium carbonate are used to optimize yields . Copper-mediated coupling reactions (e.g., Ullmann-type) may also introduce the N-methyl group . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as excess reagents can lead to side products like regioisomers.
Q. How is structural characterization of this compound performed to confirm regiochemistry and substitution patterns?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the methoxyphenyl group (singlet for OCH at δ ~3.8 ppm) and pyrazole protons (resonances between δ 6.0–7.5 ppm). C NMR confirms the quaternary carbons in the pyrazole ring and methoxy carbon .
- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H] for CHNO at m/z 215.1) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly when tautomerism or positional isomerism occurs .
Q. What are the standard protocols for assessing the purity of this compound in preclinical studies?
- Methodological Answer :
- HPLC/UV-Vis : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients detects impurities at 254 nm.
- Elemental Analysis : Validates %C, %H, and %N within ±0.4% of theoretical values .
- Melting Point : Consistency with literature values (e.g., 104–107°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. low activity in certain assays)?
- Methodological Answer :
- Assay Variability : Test the compound against isogenic bacterial strains (e.g., Gram-positive vs. Gram-negative) using standardized MIC protocols .
- Solubility Adjustments : Use DMSO or cyclodextrin complexes to improve bioavailability in cell-based assays .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. What strategies are recommended for optimizing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Pyrazole amines are prone to hydrolysis at extreme pH .
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the methoxyphenyl group .
- Salt Formation : Hydrochloride salts (prepared via HCl gas saturation) enhance stability and crystallinity .
Q. How can computational methods guide the design of analogs with improved target binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on substituent effects at the 3-methoxyphenyl and N-methyl positions .
- QSAR Modeling : Correlate Hammett σ values of substituents with IC data to predict electron-withdrawing/donating effects .
- MD Simulations : Assess binding mode stability over 100-ns trajectories in explicit solvent .
Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- ROS Assays : Measure intracellular ROS levels in HEK-293 cells using DCFH-DA fluorescence. Include positive controls (e.g., HO) and inhibitors (e.g., NAC) .
- Western Blotting : Quantify Nrf2, HO-1, and SOD1 expression in treated vs. untreated cells .
- Mitochondrial Membrane Potential : JC-1 staining evaluates compound-induced changes in ΔΨm .
Notes
- Avoid referencing commercial databases (e.g., ) per reliability guidelines.
- Advanced questions emphasize mechanistic studies, data reconciliation, and computational integration, aligning with trends in medicinal chemistry research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
